1,1-Dimethylurea-d6
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Overview
Description
1,1-Dimethylurea-d6 is a deuterium-labeled derivative of 1,1-Dimethylurea. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylurea-d6 can be synthesized through the reaction of dimethylamine with deuterated urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process may include steps such as cooling crystallization, centrifugal separation, recrystallization, and vacuum drying to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production costs. The use of advanced equipment and reaction control agents helps in achieving the desired product quality .
Chemical Reactions Analysis
1,1-Dimethylurea-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Dimethylurea-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to understand the behavior of biological systems.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylurea-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the drug within biological systems. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the drug, providing valuable insights into its behavior .
Comparison with Similar Compounds
1,1-Dimethylurea-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1,1-Dimethylurea: The non-deuterated form of the compound.
1,3-Dimethylurea: A different isomer with distinct chemical properties.
Isoproturon-d6: Another deuterium-labeled compound used in similar research applications
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research.
Properties
Molecular Formula |
C3H8N2O |
---|---|
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3 |
InChI Key |
YBBLOADPFWKNGS-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)N)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.